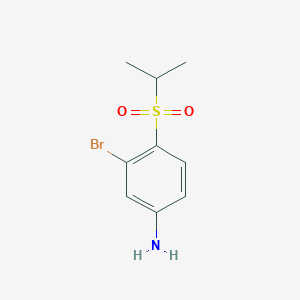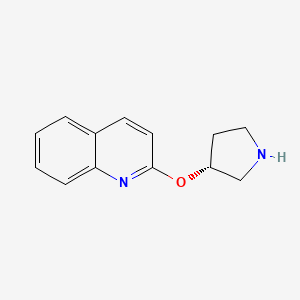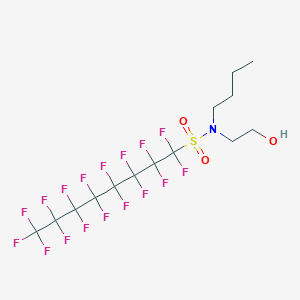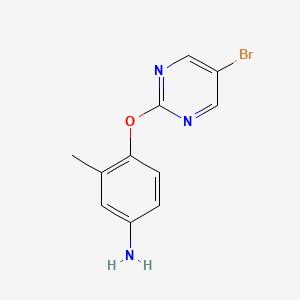
3-Bromo-4-(propane-2-sulfonyl)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(propane-2-sulfonyl)-phenylamine is an organic compound characterized by the presence of a bromine atom, a propane-2-sulfonyl group, and an amine group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine typically involves the bromination of 4-(propane-2-sulfonyl)-phenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 4-(propane-2-sulfonyl)-phenylamine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 4-(propane-2-sulfonyl)-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-4-(propane-2-sulfonyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
- 3-Bromo-4-(propane-2-sulfonyl)-benzoic acid
- 3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid
- 3-Bromo-4-(propane-2-sulfonyl)-ethoxybenzene
Comparison: Compared to these similar compounds, 3-Bromo-4-(propane-2-sulfonyl)-phenylamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity. The amine group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H12BrNO2S |
|---|---|
分子量 |
278.17 g/mol |
IUPAC 名称 |
3-bromo-4-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 |
InChI 键 |
YMLXAAISMZDPIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)








![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)


